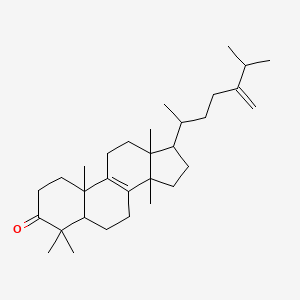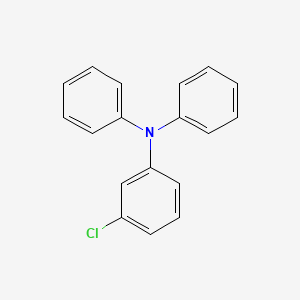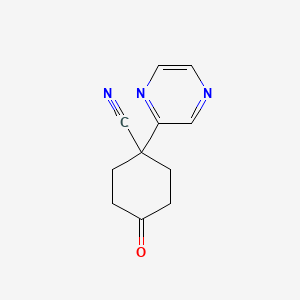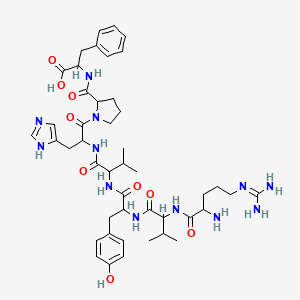
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is a peptide compound that plays a significant role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a derivative of angiotensin II, with a substitution at the fourth position by valine. It is known for its vasoconstrictive properties, which means it can narrow blood vessels and increase blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (histidine, valine, tyrosine, valine, arginine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH involves binding to angiotensin receptors on the surface of cells. This binding triggers a cascade of intracellular events that lead to vasoconstriction, increased blood pressure, and fluid retention. The primary molecular targets are the angiotensin II type 1 (AT1) receptors, which mediate most of the physiological effects of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin II: The parent compound, which has a similar structure but lacks the valine substitution at the fourth position.
Angiotensin I: A precursor to angiotensin II, with a longer peptide chain.
Angiotensin IV: A shorter peptide derived from angiotensin II, with different biological activities.
Uniqueness
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is unique due to its specific substitution at the fourth position, which can alter its binding affinity and activity compared to other angiotensin peptides. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system.
Propriétés
Formule moléculaire |
C45H64N12O9 |
|---|---|
Poids moléculaire |
917.1 g/mol |
Nom IUPAC |
2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50) |
Clé InChI |
IWPSLQXQAXIQLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



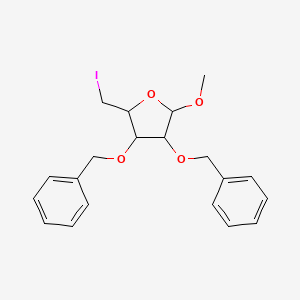


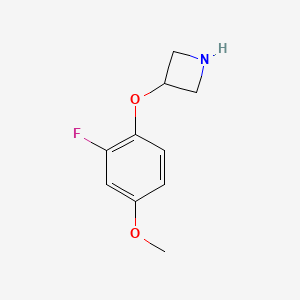
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
